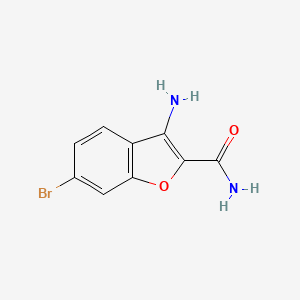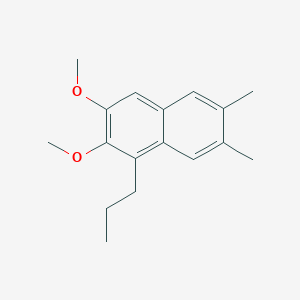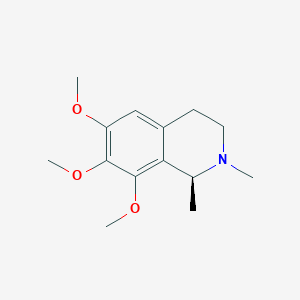
(1S)-6,7,8-Trimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6,7,8-Trimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes three methoxy groups attached to the benzene ring and two methyl groups on the tetrahydroisoquinoline core. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6,7,8-Trimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The methoxy groups are introduced through methylation reactions using reagents like methyl iodide and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: (S)-6,7,8-Trimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding dihydro or fully reduced forms.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like halides or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, organometallic reagents, polar aprotic solvents.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydro or fully reduced tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the reagents used.
Scientific Research Applications
(S)-6,7,8-Trimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders, cancer, and cardiovascular diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-6,7,8-Trimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It may act as an inhibitor or modulator of specific enzymes, receptors, or ion channels. For example, it could inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain, which may contribute to its neuroprotective effects. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Tetrahydroisoquinoline: The parent compound without the methoxy and methyl substitutions.
6,7,8-Trimethoxy-1,2,3,4-tetrahydroisoquinoline: A similar compound lacking the methyl groups on the tetrahydroisoquinoline core.
1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline: A compound with the same core structure but without the methoxy groups.
Uniqueness: (S)-6,7,8-Trimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy and methyl groups, which may enhance its biological activity and specificity. The combination of these functional groups can influence its pharmacokinetic properties, such as solubility, stability, and bioavailability, making it a valuable compound for various research applications.
Properties
CAS No. |
4973-61-9 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
(1S)-6,7,8-trimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C14H21NO3/c1-9-12-10(6-7-15(9)2)8-11(16-3)13(17-4)14(12)18-5/h8-9H,6-7H2,1-5H3/t9-/m0/s1 |
InChI Key |
SDLPOZWCCRGUOA-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1C2=C(C(=C(C=C2CCN1C)OC)OC)OC |
Canonical SMILES |
CC1C2=C(C(=C(C=C2CCN1C)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


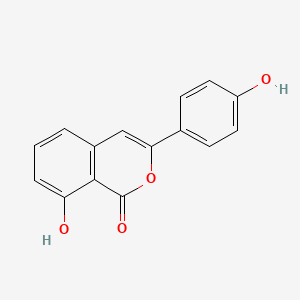
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl-](/img/structure/B11859786.png)



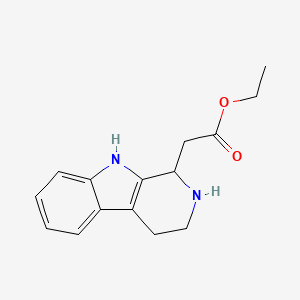
![9-Methyl-5-sulfanylidene-5H-[1,3]thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile](/img/structure/B11859818.png)
![2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11859830.png)
